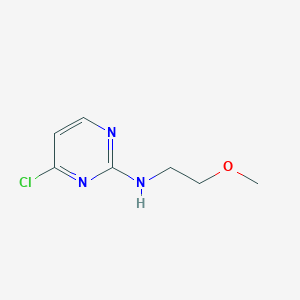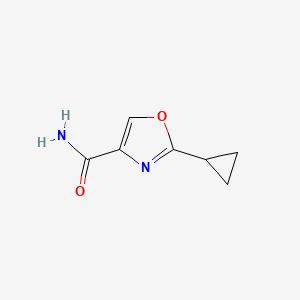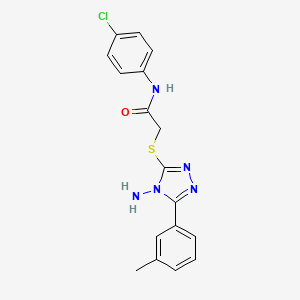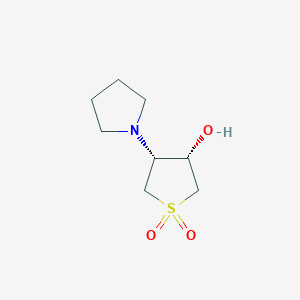
Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 2225146-15-4 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including “Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate”, has been a topic of interest in the agrochemical and pharmaceutical industries . The synthesis process often involves various reactions, including Pd-catalyzed coupling reactions .
Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate” is represented by the InChI Code: 1S/C8H6BrF3N2O2/c1-16-7(15)3-2-4(9)5(8(10,11)12)14-6(3)13/h2H,1H3,(H2,13,14) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate” can be complex. For instance, one method involves a Pd-catalyzed coupling reaction .
Physical And Chemical Properties Analysis
“Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate” has a molecular weight of 299.05 . More detailed physical and chemical properties may require specific experimental measurements.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate has been utilized as an intermediate in various chemical syntheses. For instance, it was used in the preparation of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through a 2H-azirine ring expansion strategy. The initial products of this reaction were further transformed into alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and eventually converted into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via methylation/hydrazinolysis (Khlebnikov et al., 2018).
- The compound has also been part of regioexhaustive functionalization processes. For instance, 2-bromo-6-(trifluoromethyl)pyridine, closely related to the compound , was converted into different carboxylic acids, showcasing the versatility of such compounds in synthetic chemistry (Cottet et al., 2004).
Pharmaceutical and Biological Relevance
- The compound's derivatives have shown potential in pharmaceutical applications. For example, the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide from methyl 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylate has led to the creation of compounds with potential pharmacological activities. The derivatives of this compound interacted with various agents, indicating the possibility of forming pharmacologically active molecules (Coppo & Fawzi, 1998).
- In another instance, the compound was used in the synthesis of a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, showcasing its utility in creating molecules of significant pharmacological interest (Hirokawa et al., 2000).
Material Science and Catalysis
- In the field of material science, the compound's derivatives have been employed in the synthesis of 1,2,4-oxadiazole derivatives, which are expected to exhibit hypertensive activity. This indicates the compound's potential in the development of new materials or drugs with specific biological activities (Kumar & Mashelker, 2007).
- Furthermore, the compound has been involved in the synthesis of novel compounds with potential antitumor activity, such as methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, highlighting its role in creating bioactive molecules with potential therapeutic applications (Queiroz et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O2/c1-16-7(15)3-2-4(9)5(8(10,11)12)14-6(3)13/h2H,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIIRVOEOGBOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1N)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
CAS RN |
2225146-15-4 |
Source


|
| Record name | methyl 2-amino-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide](/img/structure/B2587726.png)




![Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B2587735.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2587737.png)
![2,2-Dimethyl-5-({[2-(naphthalen-2-yloxy)-5-(trifluoromethyl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B2587739.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2587742.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2587743.png)

